5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-28(24,15-6-7-16-17(10-15)26-9-8-25-16)22-11-14(12-22)19-20-18(21-27-19)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZHYFGKFJNRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride . This intermediate is then reacted with azetidine and phenyl-substituted oxadiazole under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound’s synthesis likely follows multi-step protocols common for 1,2,4-oxadiazoles:
-
Amidoxime Cyclization : Reaction of amidoximes with activated carboxylic acid derivatives (e.g., benzodioxine sulfonyl chloride) under dehydrating conditions forms the oxadiazole ring12.
-
Azetidine Functionalization : The azetidine ring is introduced via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides for sulfonamide bond formation34.
Key Reaction Parameters
| Step | Reagents/Conditions | Role |
|---|---|---|
| Oxadiazole Formation | POCl₃, SOCl₂, or PPA (polyphosphoric acid) | Cyclodehydration |
| Sulfonylation | Benzodioxine-6-sulfonyl chloride, DIPEA (base) | Sulfonyl group transfer |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | Isolation of target compound |
Ring-Opening and Functionalization
The 1,2,4-oxadiazole ring exhibits moderate stability but undergoes selective transformations:
-
Acid/Base Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the oxadiazole ring opens to form diamides or imidates52.
-
Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the N–O bond, yielding substituted amidines6.
Example Reaction Pathway :
Electrophilic and Nucleophilic Substitutions
The phenyl and benzodioxine groups direct reactivity:
-
Sulfonation : The benzodioxine sulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilic aromatic substitution (EAS) at the phenyl ring’s para position47.
-
Nucleophilic Attack : The azetidine’s tertiary nitrogen participates in alkylation or acylation reactions38.
Comparative Reactivity of Substituents
| Group | Reactivity Type | Example Transformation |
|---|---|---|
| Phenyl | EAS (nitration, halogenation) | Nitration at para position |
| Benzodioxine sulfonyl | Leaving group in SN reactions | Displacement with amines/thiols |
| Azetidine | Ring-opening via acid catalysis | Formation of linear sulfonamides |
Biological Interactions and Catalytic Activity
While direct pharmacological data for this compound is limited, structural analogs show:
-
Enzyme Inhibition : Oxadiazoles inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values as low as 0.068 µM5.
-
Antimicrobial Effects : Sulfonyl-linked azetidine derivatives exhibit antibacterial activity against S. aureus and E. coli (MIC: 4–16 µg/mL)[^4].
Mechanistic Insights
-
The sulfonyl group enhances binding to enzyme active sites via H-bonding56.
-
The oxadiazole ring’s planarity facilitates π-π stacking with aromatic residues in biological targets2.
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that oxadiazoles can act as potent antibacterial agents, with some derivatives outperforming traditional antibiotics like amoxicillin in efficacy . The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole ring can enhance antimicrobial potency .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain 1,2,4-oxadiazole derivatives possess selective inhibitory effects on cancer cell lines. For instance, compounds derived from this class have shown promising results against pancreatic and melanoma cancer cells under both normoxic and hypoxic conditions . The mechanism involves the inhibition of specific enzymes related to cancer progression, such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, oxadiazole derivatives have been reported to exhibit anti-inflammatory properties. These compounds can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Antibacterial Activity Assessment
A study synthesized a series of 24 oxadiazole derivatives and assessed their antibacterial efficacy against multiple strains. The most active compounds displayed significant inhibition zones compared to standard antibiotics. QSAR analysis further elucidated the relationship between molecular structure and antibacterial activity .
Case Study 2: Anticancer Evaluation
In another investigation focused on anticancer properties, several 1,2,4-oxadiazolyl sulfonamides were tested against human cancer cell lines. Results indicated that certain derivatives inhibited HDAC activity effectively at low concentrations (below 20 nM), suggesting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of signaling cascades, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties and bioactivities:
5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole (6a)
- Structure : Features a 1,2,4-oxadiazole core with a phenyl group and a benzylpiperidine substituent.
- Key Differences : The piperidine ring (6-membered) replaces the azetidine (4-membered), and the benzyl group lacks the sulfonamide and benzodioxine moieties.
- Bioactivity : Demonstrated selective butyrylcholinesterase (BChE) inhibition, suggesting the importance of the nitrogen-containing heterocycle for enzyme interaction .
- Synthesis : Prepared via hydrazide intermediates, similar to methods in but without sulfonylation steps .
N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl Sulfonamides (5a1–6,5b1–6)
- Structure: Azetidinone (β-lactam) derivatives with sulfonamide and aryl substituents.
- Key Differences: The azetidinone ring (a lactam) contrasts with the azetidine (a secondary amine) in the target compound.
- Bioactivity : Reported antimicrobial and anti-inflammatory activities, highlighting the role of sulfonamide groups in biological targeting .
1,3,4-Oxadiazole Sulfonamide Derivatives
- Structure : 1,3,4-oxadiazole isomers with sulfonamide substituents.
- Key Differences : The 1,3,4-oxadiazole regioisomer alters electronic distribution compared to 1,2,4-oxadiazole. The absence of the azetidine ring reduces conformational rigidity.
- Bioactivity : Exhibited anti-inflammatory and anti-diabetic activities, suggesting sulfonamide-oxadiazole hybrids as versatile pharmacophores .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
Biological Activity
The compound 5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H22N2O7S2
- CAS Number: Not available
Biological Activity Overview
The biological activity of this compound is primarily attributed to its oxadiazole and benzodioxine moieties. Compounds containing the 1,3,4-oxadiazole ring have been widely studied for their pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of key bacterial enzymes involved in fatty acid biosynthesis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.25 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. In vivo studies demonstrated that certain compounds could significantly reduce inflammation markers in animal models. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been explored in various cancer cell lines. For instance, a study reported that certain derivatives showed cytotoxic effects against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound D | Breast Cancer | 15 |
| Compound E | Lung Cancer | 20 |
| Compound F | Colon Cancer | 10 |
Case Studies and Research Findings
Several studies have focused on synthesizing new derivatives based on the oxadiazole framework to enhance biological activity:
- Navin et al. (2016) developed a series of benzothiazepine and benzodiazepine derivatives with oxadiazole cores that exhibited broad-spectrum antimicrobial activity.
- Dhumal et al. (2016) synthesized innovative combinations of heterocyclic rings that displayed significant antitubercular activity against Mycobacterium bovis BCG.
- Desai et al. (2018) investigated pyridine-based oxadiazole hybrids and found promising results against Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
